4-Undecylbenzenesulfonic acid 4-Undecylbenzenesulfonic acid N-Undecylbenzenesulfonic acid, also known as N-undecylbenzenesulphonate or alkyl(C11)benzenesulfonic acid, belongs to the class of organic compounds known as benzenesulfonic acids and derivatives. These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring. N-Undecylbenzenesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-undecylbenzenesulfonic acid is primarily located in the membrane (predicted from logP).
4-undecylbenzenesulfonic acid is an arenesulfonic acid that is benzenesulfonic acid substituted by an undecyl group at position 4. It has a role as a surfactant.
Brand Name: Vulcanchem
CAS No.: 50854-94-9
VCID: VC1612467
InChI: InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20)
SMILES: CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C17H28O3S
Molecular Weight: 312.5 g/mol

4-Undecylbenzenesulfonic acid

CAS No.: 50854-94-9

Cat. No.: VC1612467

Molecular Formula: C17H28O3S

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

4-Undecylbenzenesulfonic acid - 50854-94-9

Specification

CAS No. 50854-94-9
Molecular Formula C17H28O3S
Molecular Weight 312.5 g/mol
IUPAC Name 4-undecylbenzenesulfonic acid
Standard InChI InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20)
Standard InChI Key UCDCOJNNUVYFKJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Nomenclature

4-Undecylbenzenesulfonic acid is primarily identified by its CAS number 39156-49-5 . This organic compound is also known by several synonyms including alkyl(C11)benzenesulfonic acid, 4-undecylbenzenesulphonate, para-undecanylbenzenesulfonic acid, and undecylbenzenesulphonic acid . The compound has been registered with EINECS (European Inventory of Existing Commercial Chemical Substances) under the number 256-805-4 .

The IUPAC name for this compound is 4-undecylbenzene-1-sulfonic acid, which systematically describes its chemical structure with precision . The name indicates a benzene ring (benzene-1) with a sulfonic acid group at position 1 and an undecyl group (a straight-chain alkyl group containing eleven carbon atoms) at position 4.

Molecular Identity

The molecular structure of 4-undecylbenzenesulfonic acid consists of three distinct components: a benzene ring as the core structure, a sulfonic acid group (-SO₃H) attached directly to the ring, and an undecyl chain (C₁₁H₂₃-) also attached to the ring at the para position relative to the sulfonic acid group. This structural arrangement provides the molecule with both hydrophilic and hydrophobic regions, which is characteristic of surfactant compounds .

Physical and Chemical Properties

4-Undecylbenzenesulfonic acid possesses distinct physical and chemical properties that determine its behavior in various environments and applications. The compound exists as a solid at room temperature with specific physicochemical characteristics as detailed below.

Basic Properties

Table 1 presents the fundamental physical and chemical properties of 4-undecylbenzenesulfonic acid compiled from multiple sources:

PropertyValueReference
Molecular FormulaC₁₇H₂₈O₃S
Molecular Weight312.467 g/mol
Exact Mass312.176 g/mol
Density1.064 g/cm³
Boiling PointNot available
Melting PointNot available

Structural Identifiers

For precise structural identification in chemical databases and literature, the following identifiers are used:

Identifier TypeValueReference
InChIInChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20)
SMILESCCCCCCCCCCCC1=CC=C(C=C1)S(O)(=O)=O
InChIKeyUCDCOJNNUVYFKJ-UHFFFAOYSA-N

Physicochemical Parameters

Table 3 presents important physicochemical parameters that influence the compound's behavior in biological systems and chemical reactions:

ParameterValueReference
LogP6.087
Polar Surface Area (PSA)54.37-62.75 Ų
pKa (strongest acidic)Approximately -1.84
Water SolubilityApproximately 0.533 mg/L
Rotatable Bond Count11

The high LogP value (6.087) indicates strong lipophilicity, suggesting the compound readily partitions into organic phases rather than aqueous environments. This property is consistent with its long undecyl chain, which contributes significant hydrophobic character to the molecule .

Structural Chemistry

The chemical structure of 4-undecylbenzenesulfonic acid combines both hydrophilic and hydrophobic elements, which is characteristic of surfactant molecules. This amphiphilic nature arises from the presence of the polar sulfonic acid group (-SO₃H) and the non-polar undecyl chain (C₁₁H₂₃-) attached to the benzene ring .

Functional Groups and Reactivity

The sulfonic acid group (-SO₃H) is the primary reactive center in 4-undecylbenzenesulfonic acid. With a pKa of approximately -1.84, it is strongly acidic and readily dissociates in aqueous environments to form the corresponding sulfonate anion and a proton . This strong acidity contributes to the compound's utility in various applications, particularly those requiring surface-active properties.

Synthesis and Production

While the search results contain limited specific information about the synthesis methods for 4-undecylbenzenesulfonic acid, the production of alkylbenzenesulfonic acids typically follows established industrial processes.

General Synthetic Routes

Based on standard procedures for similar compounds, 4-undecylbenzenesulfonic acid is likely synthesized through the sulfonation of 4-undecylbenzene (or undecylbenzene with para-directing conditions). The sulfonation process typically involves treating the alkylbenzene with sulfonating agents such as sulfuric acid, oleum (fuming sulfuric acid), or sulfur trioxide .

The reaction can be represented as:

C₁₁H₂₃-C₆H₅ + H₂SO₄ → C₁₁H₂₃-C₆H₄-SO₃H + H₂O

The reaction conditions must be carefully controlled to ensure sulfonation occurs predominantly at the para position relative to the alkyl chain.

Applications and Uses

The applications of 4-undecylbenzenesulfonic acid primarily derive from its surface-active properties, which are characteristic of alkylbenzenesulfonic acids in general.

Research Status and Scientific Interest

Research on 4-undecylbenzenesulfonic acid appears to be limited, with very few scientific articles specifically focused on this compound .

Comparison with Related Compounds

4-Undecylbenzenesulfonic acid belongs to a broader family of alkylbenzenesulfonic acids that differ primarily in the length of their alkyl chains. Related compounds include:

  • 4-Dodecylbenzenesulfonic acid (C12 chain)

  • 4-Tetradecylbenzenesulfonic acid (C14 chain)

  • 4-Hexadecylbenzenesulfonic acid (C16 chain)

  • 4-Octadecylbenzenesulfonic acid (C18 chain)

These compounds share similar chemical properties but exhibit varying degrees of hydrophobicity, solubility, and surface activity based on their alkyl chain lengths. The undecyl (C11) chain of 4-undecylbenzenesulfonic acid positions it between the shorter and longer chain homologs in terms of these properties.

Analytical Methods and Identification

Analytical techniques for identifying and quantifying 4-undecylbenzenesulfonic acid in various matrices would typically include chromatographic methods coupled with mass spectrometry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator